molecular formula C15H17N3O3 B2431229 N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1235324-94-3

N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2431229
CAS RN: 1235324-94-3
M. Wt: 287.319
InChI Key: OJFMHERQBOQVOU-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, also known as MPOA, is a synthetic compound that has shown promise in various scientific research applications. It is a novel compound that has been synthesized through a unique method and has been the subject of several studies due to its potential therapeutic benefits.

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and characterization of pyridazinone derivatives, closely related to N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide. For example, Kalai et al. (2021) detailed the synthesis of a new pyridazinone derivative, characterized by FT-IR, 1H- and 13C-NMR, and ESI-MS, with its structure confirmed through single-crystal X-ray diffraction. This work contributes to understanding the molecular structure and reactivity of similar compounds (Kalai et al., 2021).

Antioxidant Properties

Yancheva et al. (2020) explored the antioxidant potential of capsaicin analogs, which share structural motifs with N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide. Their study estimated the ability of these compounds to act as antioxidants, providing insights into their reactivity and potential biomedical applications as free radical scavengers (Yancheva et al., 2020).

Enzyme Inhibition

Another study by Bekircan et al. (2015) focused on novel heterocyclic compounds derived from a similar structure, investigating their potential as enzyme inhibitors. This research revealed significant anti-lipase and anti-α-glucosidase activities, indicating the therapeutic potential of these molecules in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).

Antibacterial Activity

Patil et al. (2010) synthesized p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes, evaluating their antibacterial activity against various bacterial strains. Their findings highlight the antimicrobial potential of compounds related to N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, suggesting their utility in developing new antibacterial agents (Patil et al., 2010).

Anticancer Activity

Research by Bekircan et al. (2008) on the synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, including structure-activity relationship studies, underlines the potential of these compounds in cancer treatment. This study provides a foundation for further investigation into the anticancer properties of related compounds (Bekircan et al., 2008).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-3-8-15(20)18(17-11)10-14(19)16-9-12-4-6-13(21-2)7-5-12/h3-8H,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFMHERQBOQVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

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